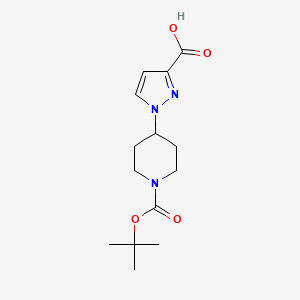

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-4-10(5-8-16)17-9-6-11(15-17)12(18)19/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNGVKZBJGNAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059970-37-3 | |

| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the tert-butoxycarbonyl group. This is followed by the formation of the pyrazole ring and subsequent carboxylation. Common reagents used in these reactions include tert-butyl chloroformate, hydrazine, and carbon dioxide. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, with temperature control being crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C13H22N4O4

- Molecular Weight: 294.34 g/mol

- CAS Number: 1034976-50-5

The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances its stability and solubility in organic solvents. The pyrazole ring contributes to its biological activity by providing sites for molecular interactions.

Medicinal Chemistry

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid has been explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy against various diseases, particularly in the context of cancer treatment.

Case Study: Anticancer Activity

- Research Findings: Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the inhibition of specific enzymes or pathways crucial for tumor growth .

PROTAC Development

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells.

Application Details:

- The incorporation of 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid into PROTACs enhances their structural rigidity, which is essential for optimal ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Synthesis of Bioactive Molecules

This compound is utilized as a building block in the synthesis of various bioactive molecules. Its ability to participate in diverse chemical reactions allows for the generation of complex structures that can be fine-tuned for specific biological activities.

Synthetic Pathways:

- Researchers have developed synthetic routes employing this compound to create novel pyrazole derivatives with enhanced pharmacological profiles .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively bind to its target without undergoing premature degradation. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(a) tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5)

(b) 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic Acid

(c) 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid (CAS: 782494-23-9)

- Molecular Formula : C₉H₁₃N₃O₂ (MW: 195.22 g/mol) .

- Key Differences : Absence of the Boc group exposes the piperidine nitrogen, increasing reactivity but reducing stability in acidic conditions .

Pyrazole Carboxylic Acid Derivatives with Varied Substituents

(a) 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

(b) 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

- Key Differences : Cyclobutylmethyl substituent replaces Boc-piperidine.

- Implications : Increased lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeting drugs .

Physicochemical and Spectral Comparisons

Biological Activity

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid, often referred to as Boc-piperidine-pyrazole, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H22N4O3

- Molecular Weight : 278.34 g/mol

- CAS Number : 1034976-50-5

- Appearance : White powder

- Purity : ≥ 98%

The biological activity of Boc-piperidine-pyrazole is attributed to its ability to interact with various biological targets. It has been identified as a potent inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. For example, studies have shown that derivatives of this compound can inhibit the activity of protein kinases involved in tumor growth and metastasis.

1. Anticancer Activity

Boc-piperidine-pyrazole has been evaluated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Animal models of inflammatory diseases revealed that Boc-piperidine-pyrazole significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and inhibited the activation of NF-kB signaling pathways .

3. Neuroprotective Properties

Recent studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and neuronal apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of Boc-piperidine-pyrazole can be influenced by structural modifications. Substituents on the pyrazole ring and piperidine moiety can enhance or diminish its potency against specific biological targets. For instance, variations in the tert-butoxycarbonyl group have been explored to optimize pharmacokinetic properties and selectivity for target enzymes .

Q & A

Q. Critical factors affecting yield :

- Temperature control (40–100°C for coupling steps) .

- Catalyst loading (e.g., cesium carbonate as a base) .

- Solvent selection (e.g., tert-butyl alcohol for inert atmosphere reactions) .

How can researchers characterize the structural integrity of this compound post-synthesis?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions on the piperidine and pyrazole rings .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular bonds between pyrazole carboxyl groups and adjacent molecules) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect byproducts .

What safety protocols are critical during handling and synthesis?

Q. Basic

- Personal Protective Equipment (PPE) : Respiratory protection, gloves, and eye/face shields to avoid inhalation or contact with irritants .

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., tert-butyl alcohol) .

- Emergency measures : Immediate access to eye wash stations and decontamination facilities .

How can researchers troubleshoot discrepancies in reported reaction yields?

Q. Advanced

- Parameter screening : Systematically vary catalyst ratios, solvent polarity, and reaction duration. For example, yields improved from 50% to 80% by increasing palladium diacetate loading from 2% to 5% .

- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete deprotection of Boc groups or ester hydrolysis intermediates) .

- Scale-up adjustments : Optimize stirring efficiency and temperature uniformity in larger batches .

What strategies resolve contradictions in spectroscopic data interpretation?

Q. Advanced

- Multi-technique validation : Cross-reference NMR data with IR spectroscopy (e.g., confirming carboxylic acid C=O stretches at ~1700 cm) and mass spectrometry .

- Dynamic NMR experiments : Resolve rotational isomerism in piperidine rings by variable-temperature NMR .

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

How can structural modifications enhance bioactivity or solubility?

Q. Advanced

- Pyrazole functionalization : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to improve metabolic stability .

- Piperidine substitution : Replace tert-butoxycarbonyl with acyloxymethyl groups to enhance water solubility .

- Prodrug strategies : Convert the carboxylic acid to ester prodrugs for improved membrane permeability .

What analytical methods detect and quantify impurities in bulk samples?

Q. Advanced

- HPLC-MS : Identify trace impurities (e.g., Boc-deprotection byproducts or unreacted intermediates) with a limit of detection (LOD) <0.1% .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content) to confirm synthetic accuracy .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

How do steric effects influence the reactivity of the piperidine-pyrazole scaffold?

Q. Advanced

- Steric hindrance : Bulky tert-butoxycarbonyl groups slow nucleophilic attacks at the piperidine nitrogen, requiring stronger acidic conditions for deprotection .

- Conformational analysis : X-ray data show that the equatorial position of the pyrazole ring minimizes steric clashes with the Boc group .

- Dynamic kinetic resolution : Use chiral catalysts to control stereochemistry during coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.